hemoglobin F Onoda
Description
Overview of Fetal Hemoglobin (HbF) Structural Architecture and Foundational Biochemical Roles
Hemoglobin (Hb) is a critical metalloprotein found in red blood cells, primarily responsible for oxygen transport from the lungs to peripheral tissues and carbon dioxide transport from tissues back to the lungs. nih.govwikipedia.org It is a heterotetramer, typically composed of two alpha-like and two beta-like globin subunits, each binding to a heme prosthetic group containing an iron atom. nih.govwikipedia.orgnih.gov This structure allows hemoglobin to bind up to four oxygen molecules cooperatively, a process vital for efficient oxygen uptake and release. wikipedia.orgnih.gov
Fetal hemoglobin (HbF), also known as hemoglobin F or α2γ2, is the predominant oxygen carrier protein in the human fetus during gestation. wikipedia.orgontosight.ai Unlike adult hemoglobin (HbA, α2β2), HbF is composed of two alpha (α) globin subunits and two gamma (γ) globin subunits. wikipedia.orgnews-medical.netnih.gov This structural difference, specifically the presence of gamma chains instead of beta chains, confers a higher affinity for oxygen compared to HbA. wikipedia.orgontosight.ainews-medical.net This elevated oxygen affinity is crucial for facilitating the transfer of oxygen from the maternal bloodstream across the placenta to the developing fetus, where oxygen tension is lower. wikipedia.orgontosight.ainews-medical.net
During fetal development, HbF production begins around 6 weeks of gestation and remains high throughout pregnancy. wikipedia.orgnih.gov After birth, HbF levels gradually decline, and the production of adult hemoglobin (HbA) increases, becoming the predominant form within the first year of life. wikipedia.orgnih.gov In healthy adults, HbF typically constitutes less than 1% of total hemoglobin. wikipedia.orgnews-medical.netwww.gov.uk
The gamma globin subunits of HbF are encoded by genes located in the beta-globin locus on chromosome 11. nih.gov There are two main types of gamma chains, Gγ and Aγ, which differ in the amino acid at position 136 (glycine or alanine (B10760859), respectively). nih.govresearchgate.net This difference contributes to conformational changes in the protein. nih.gov The functional integrity of hemoglobin, including its oxygen binding characteristics and cooperativity, is dependent on the primary amino acid sequence of the globin chains and the interactions between the subunits and the heme groups. nih.govkarger.com
Identification and Precise Nomenclature of Hemoglobin F Onoda: α2Gγ2146(HC3)His→Tyr
This compound is a specific structural variant of fetal hemoglobin. Its precise nomenclature is α2Gγ2146(HC3)His→Tyr. tandfonline.comnih.govdrugbank.com This nomenclature indicates that the variant is a form of fetal hemoglobin (α2γ2) where the alpha chains are normal, but the gamma chains are of the Gγ type. tandfonline.com The key characteristic of this compound is a substitution at position 146 (denoted as HC3 in the helical numbering system) of the gamma globin chain, where the normal Histidine residue is replaced by a Tyrosine residue. tandfonline.comtandfonline.com This specific amino acid substitution defines the this compound variant.
Contextual Significance of Globin Chain Variants in Contemporary Hemoglobin Research
Globin chain variants are naturally occurring mutations in the genes encoding the alpha or beta (or gamma or delta) globin subunits of hemoglobin. www.gov.ukmdpi.com More than 1000 naturally occurring human hemoglobin variants with single amino acid substitutions have been discovered. nih.gov These variants can alter the structure and biochemical properties of hemoglobin, leading to a wide range of physiological effects, from clinically insignificant to severe. nih.govresearchgate.net
Studies of these hemoglobin variants have significantly contributed to the understanding of hemoglobin biochemistry and biology. nih.gov They provide insights into the relationship between protein structure and function, the mechanisms of oxygen binding and release, and the genetic basis of hematological disorders. nih.govkarger.com Globin chain variants can affect hemoglobin stability, oxygen affinity, and the interaction with other molecules like 2,3-bisphosphoglycerate (B1242519). nih.govresearchgate.netderangedphysiology.com
Contemporary hemoglobin research utilizes various techniques, including mass spectrometry and DNA sequencing, to identify and characterize these variants. nih.gov Detailed biochemical and structural studies are then required to understand how a specific variant affects hemoglobin function. nih.gov The study of globin chain variants is crucial for diagnosing hemoglobinopathies and understanding their clinical implications. mdpi.comresearchgate.netintjmi.comiijls.com Furthermore, research into hemoglobin variants, including those affecting fetal hemoglobin, can inform therapeutic strategies for conditions like sickle cell disease and thalassemia, where modulating HbF levels can have ameliorating effects. karger.commdpi.comnih.gov
Historical Perspectives on the Discovery and Initial Characterization of this compound
This compound was initially discovered during a study investigating potential abnormalities in gamma-globin gene arrangements in Japanese newborns. tandfonline.comtandfonline.com The variant was identified in a newborn baby from the city of Onoda, Japan, which led to its naming. tandfonline.comtandfonline.com Analysis of the cord blood lysate from this infant using reversed phase high performance liquid chromatography (HPLC) revealed the presence of an abnormal gamma chain. tandfonline.comtandfonline.com
Structural analysis of this abnormal gamma chain confirmed a substitution of Histidine with Tyrosine at position 146. tandfonline.comtandfonline.com The abnormal chain was determined to be of the Gγ type. tandfonline.com Isoelectrofocusing (IEF) of the cord blood red cell lysate also showed an abnormal hemoglobin band. tandfonline.com The level of this abnormal hemoglobin was found to be approximately 26.4% of the total hemoglobin, while the amount of normal HbF was 48.7%. tandfonline.com This suggested that the abnormal gamma chain constituted about 35% of the total gamma chains. tandfonline.com Further biochemical tests, such as an isopropanol (B130326) precipitation test, were performed during the initial characterization. tandfonline.com Analysis of tryptic digests of the abnormal gamma chain using fingerprinting techniques provided evidence for the amino acid substitution at position 146. tandfonline.com While some other hemoglobin variants with substitutions at the C-terminus of the gamma chain have shown abnormalities in oxygen affinity and cooperativity, this compound with the His→Tyr substitution at γ146 exhibited only a slightly higher oxygen affinity during its initial characterization. tandfonline.com
Properties
CAS No. |
130299-54-6 |
|---|---|
Molecular Formula |
C8H13N3 |
Synonyms |
hemoglobin F Onoda |
Origin of Product |
United States |
Genetic and Molecular Foundations of Hemoglobin F Onoda Expression
Genomic Localization and Allelic Variation within the γ-Globin Gene Loci
The human beta-globin gene cluster, spanning approximately 81 kilobases (kb) on the short arm of chromosome 11 (11p15.4), contains the genes responsible for producing the beta-like globin chains throughout development. ebm-journal.orgoup.com This cluster includes five functional genes: HBE1 (epsilon-globin), HBG2 (gamma-G-globin), HBG1 (gamma-A-globin), HBD (delta-globin), and HBB (beta-globin), arranged in a 5' to 3' order corresponding to their temporal expression during development. oup.comnih.govwikipedia.org The HBG2 and HBG1 genes encode the two slightly different forms of the gamma-globin chain, differing at position 136, where glycine (B1666218) is found in the gamma-G product (HBG2) and alanine (B10760859) in the gamma-A product (HBG1). nih.govwikipedia.orguah.es The gamma-G product is typically predominant at birth. nih.govwikipedia.orguah.es
Allelic variation within the gamma-globin gene loci is well-documented and can influence Hb F levels. These variations can arise from mechanisms such as small gene conversion events between the highly homologous HBG1 and HBG2 genes. uah.esashpublications.org Studies have identified numerous polymorphisms within the promoter regions of the HBG1 and HBG2 genes, some of which are associated with altered levels of Hb F expression in adults, a condition known as hereditary persistence of fetal hemoglobin (HPFH). ashpublications.orgnih.govresearchgate.netresearchgate.netoup.comnih.govscielo.brjst.go.jp For instance, the XmnI polymorphism (C>T substitution at position -158 relative to the transcription start site of HBG2) is associated with increased gamma-G-globin expression and higher Hb F levels in adults. ashpublications.orgjst.go.jp
Transcriptional and Post-Transcriptional Regulation of γ-Globin Gene Expression
The developmental switch from fetal (gamma-globin) to adult (beta-globin) hemoglobin production is a tightly regulated process involving a complex interplay of transcriptional and post-transcriptional mechanisms. nih.govashpublications.orgnih.govanr.frashpublications.orgnih.govnih.govnih.govsicklecellanemianews.comportlandpress.comithanet.eu This switching ensures that Hb F, which has a higher affinity for oxygen and is crucial for oxygen transport in the lower-oxygen environment of the fetus, is gradually replaced by adult hemoglobin (Hb A) after birth. nih.govrepec.org
Identification and Functional Analysis of Key Regulatory Elements and Transcription Factors
Regulation of gamma-globin gene expression involves numerous cis-acting regulatory elements within the beta-globin locus and a diverse set of trans-acting transcription factors. The Locus Control Region (LCR), located far upstream of the globin genes, is a master regulatory element that interacts with individual globin gene promoters through chromatin looping, playing a critical role in stage-specific gene activation. ebm-journal.orgashpublications.orgoup.comashpublications.orgnih.govnih.govnih.gov The gamma-globin gene promoters themselves contain key regulatory sequences, including CCAAT boxes and binding sites for various transcription factors. nih.govfrontiersin.orgplos.orghome.bloghaematologica.org
Several transcription factors have been identified as key players in regulating gamma-globin expression:
BCL11A: This is a major transcriptional repressor of gamma-globin. ashpublications.orgresearchgate.netoup.comanr.frnih.govnih.govportlandpress.comfrontiersin.org BCL11A binds to specific sites in the gamma-globin gene promoters, including a TGACCA motif in the -115 HPFH region, and recruits co-repressor complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex, to silence gamma-globin transcription in adult erythroid cells. researchgate.netoup.comnih.govfrontiersin.orghome.blog
MYB: While primarily known for its role in erythroid development, MYB indirectly influences gamma-globin expression. MYB activates KLF1, which in turn activates BCL11A. ashpublications.orgfrontiersin.orgd-nb.info Therefore, reduced MYB levels can lead to decreased BCL11A, promoting gamma-globin expression. frontiersin.org
Xmn1-HBG2 polymorphism: A C>T substitution at position -158 in the HBG2 promoter is a well-known polymorphism associated with elevated Hb F levels in adults. ashpublications.orgjst.go.jp This polymorphism is thought to create a binding site for an activator protein or disrupt a repressor binding site, leading to increased gamma-G-globin expression. jst.go.jp
ZBTB7A (LRF): Another important transcriptional repressor of gamma-globin, ZBTB7A functions independently of BCL11A. researchgate.netoup.comfrontiersin.orgashpublications.org It binds to distinct DNA sequences in the gamma-globin promoters, such as a site around -200, and recruits the NuRD complex to repress transcription. researchgate.netoup.comfrontiersin.org
NFIX and NFIA: These members of the Nuclear Factor I (NFI) family act as repressors of HBG1 and HBG2. sicklecellanemianews.comresearchgate.netchop.edunih.govresearchgate.net They contribute to gamma-globin silencing through a dual mechanism: directly repressing the gamma-globin genes and indirectly stimulating the expression of BCL11A. sicklecellanemianews.comresearchgate.netchop.edunih.gov
NF-Y: This ubiquitous transcription factor binds to CCAAT boxes present in the promoters of all globin genes. nih.govnih.govfrontiersin.orgplos.orghaematologica.org NF-Y plays a role in transcriptional activation and is involved in the interaction between the gamma-globin promoters and the LCR. nih.govnih.govplos.org In adult cells, BCL11A can compete with NF-Y for binding sites in the gamma-globin promoter, contributing to repression. nih.govhome.blog
HIF1α: Hypoxia-inducible factor 1-alpha is a transcription factor that can activate gamma-globin expression, particularly under hypoxic conditions. nih.govithanet.eurepec.orgresearchgate.net HIF1α, as a heterodimer with HIF1β, binds to regulatory elements, including those in the BGLT3 long noncoding RNA gene located downstream of HBG1 and HBG2, promoting chromatin opening and increased interactions with the LCR, thereby inducing gamma-globin transcription. nih.govithanet.eurepec.org
Here is a summary of key transcription factors and their roles in gamma-globin regulation:
| Transcription Factor | Role in γ-Globin Regulation | Mechanism |
| BCL11A | Repressor | Binds to promoter, recruits NuRD complex, silences transcription. oup.comnih.govfrontiersin.orghome.blog |
| MYB | Indirect Repressor | Activates KLF1, which activates BCL11A. ashpublications.orgfrontiersin.orgd-nb.info |
| ZBTB7A | Repressor | Binds to promoter (distinct from BCL11A), recruits NuRD complex. researchgate.netoup.comfrontiersin.orgashpublications.org |
| NFIA, NFIX | Repressors | Direct repression of HBG1/2 and indirect activation of BCL11A. sicklecellanemianews.comresearchgate.netchop.edunih.gov |
| NF-Y | Activator | Binds to CCAAT boxes, involved in LCR interaction, competes with BCL11A. nih.govnih.govplos.orghome.blog |
| HIF1α | Activator | Binds regulatory elements (e.g., in BGLT3), promotes LCR interaction under hypoxia. nih.govithanet.eurepec.org |
Molecular Mechanisms Governing Globin Gene Switching from Fetal to Adult Expression
The switch from fetal to adult globin expression is a dynamic process that occurs during erythroid differentiation. nih.gov It involves a coordinated change in the transcriptional landscape of the beta-globin locus. In fetal erythroid cells, the LCR primarily interacts with the gamma-globin genes, facilitating their high-level expression. As development progresses, there is a transition where the LCR increasingly interacts with the delta- and beta-globin genes, while interactions with the gamma-globin genes are reduced. ebm-journal.orgashpublications.orgoup.comnih.govnih.gov
This switching is driven by the changing levels and activity of developmental stage-specific transcription factors. Repressors like BCL11A and ZBTB7A are upregulated in adult erythroid cells, where they bind to the gamma-globin promoters and actively silence their transcription. oup.comnih.govnih.govfrontiersin.orghome.blogashpublications.org Conversely, factors that promote beta-globin expression become more active. The competition between repressors (e.g., BCL11A) and activators (e.g., NF-Y) for overlapping or adjacent binding sites in the gamma-globin promoters is a key mechanism initiating repression. nih.govhome.blog
Beyond transcriptional control, post-transcriptional mechanisms also contribute to the efficiency of gamma-globin silencing. Studies suggest that the stability of gamma-globin mRNA is reduced in adult erythroid cells compared to fetal cells, and this can be influenced by the levels of co-expressed beta-globin mRNA. uoa.grnih.gov RNA-binding proteins, such as Pumilio-1 (PUM1), have been identified as post-transcriptional regulators that can affect gamma-globin mRNA stability and translation. researchgate.net
Pathways of Persistent γ-Globin Expression in Specific Genetic Backgrounds
Persistent gamma-globin expression in adulthood, as observed in conditions like HPFH or in individuals with certain hemoglobinopathies, can arise from various genetic alterations. ashpublications.orgashpublications.orgnih.govnih.govsicklecellanemianews.com These include:
Mutations in γ-globin gene promoters: Naturally occurring point mutations or deletions in the promoter regions of HBG1 or HBG2 can disrupt the binding sites for transcriptional repressors like BCL11A or ZBTB7A, or create novel binding sites for activators, leading to continued gamma-globin transcription in adult cells. ashpublications.orgnih.govresearchgate.netresearchgate.netoup.comfrontiersin.org
Mutations or variations in regulatory genes: Genetic variations within genes encoding key transcription factors or regulatory proteins involved in globin switching can also lead to persistent Hb F. For example, polymorphisms in the BCL11A gene or the intergenic region between HBS1L and MYB are associated with increased Hb F levels. ebm-journal.orgashpublications.org Mutations affecting the function or expression levels of repressors like BCL11A, ZBTB7A, NFIA, or NFIX can impair gamma-globin silencing. oup.comsicklecellanemianews.comportlandpress.comashpublications.orgresearchgate.netchop.edunih.gov
Stress erythropoiesis: Conditions that induce stress erythropoiesis, such as chronic anemia in beta-hemoglobinopathies, can lead to the reactivation of gamma-globin expression. nih.govresearchgate.net This can involve pathways mediated by factors like ATF4 and MYB, or the induction of HIF1α under hypoxic stress. nih.govithanet.euresearchgate.netnih.govresearchgate.net These pathways can influence the expression or activity of key regulatory proteins, shifting the balance towards gamma-globin production.
These diverse genetic and molecular pathways highlight the complex regulatory network controlling gamma-globin expression and provide insights into how this regulation can be altered, resulting in the persistence of Hb F variants like Hemoglobin F Onoda.
Structural and Biophysical Characterization of Hemoglobin F Onoda
Detailed Primary Sequence Analysis and Predicted Conformational Impact of the γ146His→Tyr Substitution
Hemoglobin F Onoda is defined by a point mutation in the gamma-globin chain gene, resulting in the replacement of a Histidine residue with a Tyrosine residue at position 146 (γ146His→Tyr) tandfonline.comdrugbank.comtandfonline.com. This position is located at the C-terminus of the gamma chain tandfonline.com. The gamma chain of HbF normally has either Glycine (B1666218) (γG) or Alanine (B10760859) (γA) at position 136 bloodresearch.or.krresearchgate.net. This compound has been specifically identified as having this substitution on the γG type of gamma chain, denoted as α2Gγ2l46(HC3)His→Tyr tandfonline.comtandfonline.com.
Quaternary Structural Dynamics and Subunit Assembly Implications of this compound
Normal hemoglobin is a tetramer formed by the assembly of two alpha-beta dimers (αβ) in HbA or two alpha-gamma dimers (αγ) in HbF ontosight.aiwikipedia.orggpnotebook.comtrinitybiotech.com. The formation of these dimers and their subsequent assembly into a tetramer are critical for hemoglobin's function and are influenced by electrostatic interactions and the stability of the individual subunits nih.govfrontiersin.org. The γ146His→Tyr substitution in this compound is located at the C-terminus of the gamma chain, a region involved in inter-subunit contacts, particularly at the α1-γ2 interface tandfonline.com.
While specific detailed studies on the quaternary structural dynamics and subunit assembly of this compound are limited in the provided search results, general principles of hemoglobin assembly and the location of the mutation allow for predictions. The interaction between alpha and gamma subunits in HbF is known to be influenced by amino acid differences compared to the alpha-beta interaction in HbA, contributing to the distinct properties of HbF, such as its alkaline resistance nih.gov. The substitution of Histidine 146 with Tyrosine could potentially affect the stability of the alpha-gamma dimer or the interaction between the two dimers that form the tetramer. Changes in the amino acid composition at subunit interfaces can alter the electrostatic and hydrophobic interactions, thereby influencing the equilibrium between tetrameric and dimeric forms of hemoglobin nih.gov. The precise impact of the γ146His→Tyr substitution on the dynamic transitions between the oxygenated (R-state) and deoxygenated (T-state) quaternary structures, which are fundamental to cooperative oxygen binding, would require specific experimental investigation mit.eduiucr.org.
Heme Microenvironment and Ligand Binding Dynamics in this compound
Each globin subunit in hemoglobin contains a heme group, a porphyrin ring with a central iron ion (Fe2+) that is the site of oxygen binding wikipedia.orgsavemyexams.commit.edu. The heme microenvironment, defined by the amino acid residues surrounding the heme group, plays a crucial role in regulating ligand binding affinity and kinetics mit.edu.
In this compound, the γ146His→Tyr substitution is located at the C-terminus, relatively distant from the heme pocket itself tandfonline.com. However, changes in the protein structure, particularly at subunit interfaces, can induce conformational changes that are transmitted to the heme microenvironment through allosteric mechanisms mit.eduiucr.org. These allosteric effects can influence the binding and release of ligands such as oxygen and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) ontosight.aiwikipedia.orgderangedphysiology.comnih.govresearchgate.netrcsb.org.
Oxygen Affinity Profile and Associated Allosteric Regulation Mechanisms
Normal fetal hemoglobin (HbF) is known to have a higher affinity for oxygen than adult hemoglobin (HbA) ontosight.aiwikipedia.orgderangedphysiology.comnih.govresearchgate.netrcsb.org. This higher affinity is crucial for facilitating oxygen transfer from the mother's circulation to the fetus ontosight.aiwikipedia.orgnih.govrcsb.org. Oxygen binding to hemoglobin exhibits cooperativity, meaning the binding of one oxygen molecule increases the affinity of the hemoglobin tetramer for subsequent oxygen molecules savemyexams.commit.eduiucr.org. This cooperative binding results in a sigmoidal oxygen dissociation curve mit.edu. Oxygen affinity is typically quantified by the P50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated wikipedia.orgnih.gov. HbF has a lower P50 value (around 19 mmHg) compared to HbA (around 26.8 mmHg), indicating its higher oxygen affinity wikipedia.orgderangedphysiology.comnih.gov.
In the case of this compound with the γ146His→Tyr substitution, a slightly higher oxygen affinity compared to normal HbF has been observed tandfonline.com. This suggests that the Tyrosine substitution at position 146 subtly alters the allosteric properties of the hemoglobin tetramer, favoring the oxygen-bound (R) state or disfavoring the deoxygenated (T) state to a small extent tandfonline.commit.edu. The precise mechanisms by which this distal substitution influences oxygen affinity likely involve subtle changes in the transmission of conformational signals between subunits upon oxygen binding mit.eduiucr.org.
Differential Interactions with 2,3-Bisphosphoglycerate (2,3-BPG) and Other Allosteric Effectors
2,3-Bisphosphoglycerate (2,3-BPG) is a key allosteric effector of hemoglobin that binds to the central cavity of the deoxyhemoglobin tetramer and stabilizes the low-oxygen-affinity T-state, thereby promoting the release of oxygen to tissues ontosight.aiwikipedia.orgderangedphysiology.comnih.govresearchgate.netrcsb.org. The interaction of 2,3-BPG with hemoglobin is primarily mediated by positively charged residues in the central cavity researchgate.netrcsb.org.
Fetal hemoglobin (HbF) has a significantly lower affinity for 2,3-BPG compared to adult hemoglobin (HbA) ontosight.aiwikipedia.orgderangedphysiology.comnih.govresearchgate.netrcsb.org. This reduced binding is a major reason for the higher oxygen affinity of HbF derangedphysiology.comnih.govresearchgate.netrcsb.org. The difference in 2,3-BPG binding is attributed to amino acid differences in the gamma subunits compared to the beta subunits, specifically the replacement of key positively charged residues involved in 2,3-BPG binding in the beta chain (like βVal1 and βHis143) with residues like Glycine at γ1 and Serine at γ143 in the gamma chain researchgate.net.
The γ146His→Tyr substitution in this compound occurs at position 146, which in the beta chain (position β146His) is involved in 2,3-BPG binding researchgate.net. However, in the gamma chain, position 143 is Serine, which contributes to the reduced 2,3-BPG affinity of HbF researchgate.net. The substitution at γ146 (HC3) with Tyrosine, while at the C-terminus, could potentially influence the local environment of the central cavity and thus subtly affect 2,3-BPG binding tandfonline.com. While the primary reason for HbF's low 2,3-BPG affinity lies in other substitutions, the γ146His→Tyr change might introduce minor alterations to the interaction site or the conformational changes associated with 2,3-BPG binding. The observation of a slightly higher oxygen affinity in this compound tandfonline.com suggests that its interaction with 2,3-BPG might be further weakened compared to normal HbF, or that the substitution otherwise influences the T-state stability.
Protein Stability and Folding Characteristics of this compound
The stability and proper folding of globin chains and their assembly into functional hemoglobin tetramers are essential for red blood cell function. Mutations in globin genes can affect protein stability, leading to denaturation and precipitation, which can contribute to various hemoglobinopathies iacld.com. Hemoglobin stability can be assessed through various methods, such as heat denaturation or isopropanol (B130326) precipitation tests tandfonline.comiacld.com.
Spectroscopic Probing of this compound Structure and Function (e.g., UV-Vis, Circular Dichroism, XAS)
Spectroscopic techniques are powerful tools for investigating the structure, dynamics, and ligand binding properties of hemoglobin and its variants.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is commonly used to study the electronic transitions of the heme group in hemoglobin, providing information about the oxidation state of the iron and the ligation state frontiersin.orgresearchgate.netnih.govsemanticscholar.org. The Soret band, a strong absorption peak around 400-430 nm, is particularly sensitive to the heme environment and ligand binding semanticscholar.org. Changes in the Soret band and other visible region peaks can indicate alterations in the heme microenvironment or conformational changes in the protein frontiersin.orgresearchgate.netsemanticscholar.org. UV-Vis spectroscopy was likely used in the characterization of this compound to confirm the presence of functional heme groups and assess changes in spectral properties upon oxygen binding or in different ligation states tandfonline.comfrontiersin.org.
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the electronic structure and local coordination environment of the heme iron iucr.org. XANES is sensitive to the oxidation state and geometry of the iron, while EXAFS provides information about the distances and types of atoms surrounding the iron iucr.org. XAS can be used to study changes in the heme iron upon ligand binding and to investigate distortions in the heme pocket iucr.org. While not specifically mentioned in the provided search results for this compound, XAS could be a valuable technique to directly probe the impact of the γ146His→Tyr substitution on the heme environment and its response to oxygen binding.
Although detailed spectroscopic data specifically for this compound are not extensively available in the provided snippets, the initial characterization likely involved basic spectroscopic analysis to confirm its identity and assess its oxygen binding properties tandfonline.com. Further in-depth spectroscopic studies using techniques like CD and potentially XAS would provide more detailed insights into the structural and electronic consequences of the γ146His→Tyr substitution.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not available on PubChem (as a specific variant) |
| Hemoglobin F (HbF) | 308655624 |
| Hemoglobin A (HbA) | 16132443 |
| 2,3-Bisphosphoglycerate (2,3-BPG) | 732 |
| Heme | 444083 |
| Oxygen | 22357960 |
| Histidine | 691 |
| Tyrosine | 1153 |
| Glycine | 750 |
| Serine | 595 |
Note: Specific hemoglobin variants like this compound are typically identified by their amino acid substitutions and are not assigned unique PubChem CIDs in the same way as small molecules. The PubChem CID for Hemoglobin F refers to the general protein.
Data Tables
Based on the available information, a data table summarizing the oxygen affinity (P50) could be presented, comparing this compound to normal HbF and HbA.
| Hemoglobin Type | P50 (mmHg) | Notes | Source |
| This compound | Slightly lower than normal HbF | Indicates slightly higher oxygen affinity | tandfonline.com |
| Normal Hemoglobin F | ~19 | Higher oxygen affinity than HbA | wikipedia.orgderangedphysiology.comnih.gov |
| Normal Hemoglobin A | ~26.8 | Lower oxygen affinity than HbF | wikipedia.orgderangedphysiology.comnih.gov |
Interactive Data Table:
Biochemical and Cellular Mechanistic Investigations of Hemoglobin F Onoda
Methodologies for In Vitro Synthesis and Recombinant Protein Expression of Hemoglobin F Onoda
The study of this compound (Hb F-Onoda), a rare fetal hemoglobin variant, necessitates robust methods for its production in controlled laboratory settings. In vitro synthesis and recombinant protein expression are pivotal for obtaining sufficient quantities of this variant for detailed biochemical and functional characterization.
In Vitro Synthesis: Early methodologies for studying hemoglobin variants often relied on purification from patient blood samples. However, for rare variants like Hb F-Onoda, this approach is often not feasible due to the limited availability of material. Modern in vitro synthesis techniques, such as cell-free protein synthesis systems, offer an alternative. These systems utilize cellular extracts containing the necessary transcriptional and translational machinery to produce proteins from a DNA template. While powerful, optimizing these systems for the correct folding and assembly of a complex tetrameric protein like hemoglobin can be challenging.
Recombinant Protein Expression: The expression of recombinant hemoglobin in microbial systems, particularly Escherichia coli, has become a widely adopted strategy. This approach involves cloning the globin chain genes into an expression plasmid, which is then introduced into the bacterial host. Induction of gene expression leads to the synthesis of the globin chains, which can then be purified and assembled into functional hemoglobin tetramers.
Key considerations for the successful recombinant expression of this compound include:
Plasmid Design: The expression vector must contain the appropriate genetic sequences for the α-globin and the specific γ-globin variant (Gγ-globin with the 146 His→Tyr substitution) that defines Hb F-Onoda. nih.gov A dual-cassette system, where both α and γ chains are expressed from the same plasmid, can improve the efficiency of tetramer assembly.
Host Strain Selection: The choice of E. coli strain is critical. Strains engineered to enhance the expression of heterologous proteins and promote proper protein folding are often preferred.
Culture Conditions: Optimization of culture parameters such as temperature, induction agent concentration (e.g., IPTG), and supplementation with hemin is crucial for maximizing the yield of soluble, functional hemoglobin. nih.gov
Purification: A multi-step purification protocol is typically employed to isolate the recombinant Hb F-Onoda from host cell proteins and other contaminants. This often involves a combination of ion-exchange chromatography (such as Q-Sepharose and SP-Sepharose) and affinity chromatography. nih.gov
The ability to produce recombinant Hb F-Onoda provides a consistent and scalable source of the protein, enabling a wide range of downstream applications aimed at elucidating its unique properties. nih.gov
Advanced Functional Characterization Techniques for this compound (e.g., Spectrophotometric Assays, Isoelectric Point Determination, Ligand Binding Kinetics)
Once purified, this compound is subjected to a battery of biophysical and biochemical techniques to characterize its functional properties. These analyses are essential for understanding how the specific amino acid substitution in Hb F-Onoda influences its behavior compared to normal fetal hemoglobin (Hb F) and adult hemoglobin (Hb A).
Spectrophotometric Assays: Spectrophotometry is a fundamental tool for studying hemoglobin. The distinct absorbance spectra of the different ligation states of hemoglobin (oxyhemoglobin, deoxyhemoglobin, methemoglobin) allow for their quantification. For Hb F-Onoda, spectrophotometric assays can be used to:
Determine the oxygen-hemoglobin dissociation curve, providing insights into its oxygen affinity. bmglabtech.com
Assess the rate of autoxidation (the conversion of ferrous iron to ferric iron), which is a measure of the protein's stability.
Monitor the effects of allosteric modulators on its oxygen binding properties.
Interactive Data Table: Absorbance Peaks of Hemoglobin Derivatives
| Hemoglobin Derivative | Absorbance Peak 1 (nm) | Absorbance Peak 2 (nm) | Absorbance Peak 3 (nm) |
| Oxyhemoglobin | 414 | 541 | 576 |
| Deoxyhemoglobin | 431 | ||
| Methemoglobin | 406 |
This table presents the characteristic absorbance peaks for different forms of hemoglobin, which are utilized in spectrophotometric assays to quantify their respective concentrations. thermofisher.com
Isoelectric Point (pI) Determination: The isoelectric point is the pH at which a protein has no net electrical charge. Techniques like isoelectric focusing (IEF) and capillary isoelectric focusing (cIEF) are used to determine the pI of hemoglobin variants. iacld.comnih.gov The His→Tyr substitution at position 146 of the Gγ-globin chain in Hb F-Onoda would be expected to alter its pI compared to normal Hb F. nih.gov This change in pI can influence its interactions with other molecules and its electrophoretic mobility. Studies have shown that the isoelectric point of hemoglobin can be influenced by its environment, such as at an air/water interface, where it has been observed to decrease by approximately one pH unit compared to its bulk value. baigllab.comrsc.org
Molecular Interactions of this compound with Other Hemoglobin Species and Cellular Components
The intracellular environment of a red blood cell is a crowded milieu containing various hemoglobin species. Understanding the interactions of Hb F-Onoda with these other hemoglobins (B146990), particularly in the context of hemoglobinopathies like sickle cell disease, is crucial.
In sickle cell disease, the deoxygenated form of Hemoglobin S (HbS) polymerizes, leading to red blood cell sickling and the associated clinical manifestations. Fetal hemoglobin is known to inhibit HbS polymerization. The presence of the γ-globin chains in Hb F interferes with the intermolecular contacts necessary for the formation of the HbS polymer. nih.gov
The specific His→Tyr substitution in Hb F-Onoda could potentially modulate this inhibitory effect. The bulky tyrosine residue at position 146 might introduce steric hindrance that further disrupts the packing of HbS molecules into the polymer fiber. Studies on the co-polymerization of HbS with other hemoglobin variants have shown that the non-S hemoglobin can be incorporated into the polymer to varying degrees. The extent of this incorporation and the resulting effect on polymer solubility are key factors in determining the clinical severity of sickle cell disease. researchgate.net Research has demonstrated that the inhibitory effect of Hb F on sickling is attributed to the orientation of the γ chain in relation to the β6 contact site. researchgate.net
The stability and functional characteristics of these hybrid tetramers are of considerable interest. The presence of a single γOnoda chain within a hybrid tetramer could be sufficient to prevent its incorporation into the HbS polymer, thereby contributing to the anti-sickling effect. The formation of such hybrid tetramers is a critical aspect of the altered gelation behavior observed in mixtures of sickle cell hemoglobin with other hemoglobin variants. nih.gov
Cellular-Level Effects of this compound on Erythroid Precursors and Mature Erythrocytes
The presence of Hb F-Onoda can have significant effects at the cellular level, influencing the development of red blood cells and their properties in circulation.
Red blood cells that contain fetal hemoglobin are known as F-cells. In adults, the production of F-cells is typically low, but it can be elevated in certain genetic conditions and in response to erythropoietic stress. nih.gov The distribution of Hb F among red blood cells can be either pancellular (present in all cells) or heterocellular (confined to a subpopulation of F-cells). testcatalog.org
Flow cytometry is a powerful technique for analyzing the distribution of Hb F at the single-cell level. By using fluorescently labeled antibodies specific for Hb F, it is possible to quantify the percentage of F-cells and the amount of Hb F per cell. This information is critical for understanding the regulation of γ-globin gene expression and the cellular basis of elevated Hb F levels. viamedica.pl
The production kinetics of F-cells can be studied in vitro by culturing erythroid precursor cells. Such studies can provide insights into whether the presence of the Hb F-Onoda variant influences the proliferation and differentiation of erythroid progenitors or the commitment of these progenitors to the F-lineage. nih.govnih.gov It has been suggested that the regulation of Hb F synthesis is linked to the differentiation process of erythroid stem cells. nih.govnih.gov Furthermore, studies have shown that F-cells originate from the same pluripotent stem-cell progenitor as red cells without Hb F. nih.gov
Oxidative Stress Response and Antioxidant Capacity of this compound at the Molecular Level
Red blood cells are constantly exposed to high levels of oxygen and are therefore susceptible to oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these harmful molecules. nih.gov Hemoglobin itself can be a source of ROS through the process of autoxidation, where the ferrous iron (Fe2+) in the heme group is oxidized to ferric iron (Fe3+), producing a superoxide radical.
While there is no direct evidence regarding this compound, some hemoglobin variants are inherently less stable than normal hemoglobin, which can lead to increased rates of autoxidation and the generation of ROS. nih.gov This can result in damage to cellular components, including lipids, proteins, and nucleic acids. The substitution of histidine with tyrosine at position 146 of the gamma-globin chain in this compound could potentially alter the stability of the hemoglobin tetramer, although this has not been experimentally verified.
Erythrocytes possess a robust antioxidant defense system to counteract oxidative damage. wjgnet.comnih.gov This system includes enzymatic antioxidants such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like reduced glutathione (GSH). wjgnet.comnih.gov In the presence of a hemoglobin variant that increases oxidative stress, it is conceivable that the antioxidant capacity of the red blood cells would be challenged.
Studies on other hemoglobinopathies have shown that increased oxidative stress can lead to a depletion of antioxidant enzymes and substrates. researchgate.net For instance, increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of GSH are often observed in red blood cells under high oxidative stress. nih.gov Therefore, it can be postulated that if this compound were to exhibit instability, it could lead to an increased oxidative burden on the erythrocyte.
Illustrative Data Table: Potential Oxidative Stress Markers in Erythrocytes with this compound
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental data for this compound is not available. The values are based on general findings in hemoglobinopathies associated with oxidative stress.
| Marker | Measurement | Control (Normal HbF) | This compound (Hypothetical) |
| Malondialdehyde (MDA) | nmol/mg protein | 1.5 ± 0.3 | 2.8 ± 0.5 |
| Superoxide Dismutase (SOD) | U/mg protein | 1200 ± 150 | 1050 ± 180 |
| Glutathione Peroxidase (GPx) | U/g Hb | 35 ± 5 | 28 ± 6 |
| Reduced Glutathione (GSH) | µmol/g Hb | 2.5 ± 0.4 | 1.8 ± 0.3 |
Advanced Analytical and Methodological Approaches in Hemoglobin F Onoda Research
High-Resolution Chromatography Techniques for Variant Separation and Quantification (e.g., HPLC, Capillary Electrophoresis)
High-resolution chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are routinely used for the separation and quantification of hemoglobin variants. These methods are crucial for identifying abnormal hemoglobins (B146990) in blood samples. thermofisher.comnih.gov Cation-exchange HPLC, for instance, can effectively separate various hemoglobin species, including HbA, HbA2, HbF, and numerous variants. thermofisher.comnih.govpolylc.com The separation is based on differences in the charge properties of the hemoglobin molecules. thermofisher.com HPLC provides precise quantification of different hemoglobin fractions and the retention time and peak shape of variants can aid in their presumptive identification. nih.gov CE is also a widely used technique for hemoglobin variant identification. chromatographyonline.com While conventional methods like CE, gel electrophoresis, and HPLC are effective for initial screening, they may have limitations in providing detailed structural breakdowns of the variants. chromatographyonline.com
Data from a study using a cation-exchange HPLC column (ProPac SCX-10) demonstrated the separation of various hemoglobin variants. The method achieved high resolution and efficiency, allowing for the separation of variants such as sickle cell hemoglobin, fetal hemoglobin, and hemoglobin C within a single run. thermofisher.com
Mass Spectrometry for Precise Structural Elucidation and Protein-Ligand Interaction Analysis
Mass Spectrometry (MS) is a powerful tool for the precise structural elucidation of hemoglobin variants and the analysis of protein-ligand interactions. Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF MS are commonly applied techniques in hemoglobin analysis. lcms.czresearchgate.net MS can determine the molecular weight of globin chains, which helps in identifying variants based on mass anomalies. lcms.czresearchgate.netwaters.com This is particularly useful for detecting electrophoretically silent variants that may not be identified by charge-sensitive techniques alone. lcms.cz
A typical MS-based procedure for identifying hemoglobin variants involves analyzing intact globin chains in diluted blood to detect variants through mass changes, followed by locating the variant amino acid residue by analyzing enzymatically digested globins. waters.com High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-HR-MS), can effectively separate and identify hemoglobin subunits, even those with small mass shifts. chromatographyonline.comnih.gov This approach can provide structural breakdowns of variants, complementing traditional methods. chromatographyonline.comnih.gov MS can also be used in conjunction with peptide mapping to characterize hemoglobin variants. chl.co.nz
Spectroscopic Techniques for Dynamic Molecular Probing (e.g., Fluorescence, NMR, EPR)
Spectroscopic techniques provide valuable insights into the dynamic molecular properties of hemoglobin, including structural changes, ligand binding, and interactions. Techniques such as UV-Visible (UV-Vis) spectroscopy, Fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) are employed in hemoglobin research.
UV-Vis spectroscopy is sensitive to changes in the heme group environment and is suitable for studying Hb-ligand binding. frontiersin.orgmdpi.com The absorption spectra of hemoglobin are influenced by its oxidation state and ligand binding, making UV-Vis spectroscopy useful for monitoring these processes. frontiersin.org Fluorescence spectroscopy can be used to probe complex formation and molecular interactions involving hemoglobin. frontiersin.org While the provided search results don't specifically detail NMR or EPR studies on Hemoglobin F Onoda, these techniques are broadly applicable to studying protein structure, dynamics, and the electronic environment of the heme iron in hemoglobin variants. NMR can provide high-resolution structural information and dynamics, while EPR is particularly useful for studying paramagnetic species, such as the iron in certain ligation states of hemoglobin. Spectroscopic methods, including FTIR and Raman spectroscopy, have also been used to study structural changes in hemoglobin induced by external factors. researchgate.net
Computational Modeling and Simulation Approaches for Predicting Structural and Functional Attributes (e.g., Molecular Dynamics, DFT Studies, Protein-Protein Docking)
Computational modeling and simulation approaches are increasingly utilized to predict the structural and functional attributes of hemoglobin variants. Techniques such as molecular dynamics (MD) simulations, Density Functional Theory (DFT) studies, and protein-protein docking provide theoretical insights that complement experimental findings. medicinescience.orgresearchgate.net
Computational methods have been extensively used for protein structure prediction and modeling, including hemoglobin. medicinescience.orgresearchgate.net These approaches can provide valuable insights into the three-dimensional conformation of hemoglobin, its allosteric regulation, and oxygen-binding capacity. medicinescience.orgresearchgate.net For example, computational modeling has been employed to understand the structural mechanisms underlying the equilibrium between the tense (T) and relaxed (R) states of hemoglobin, which affects oxygen affinity. medicinescience.org Computational software can also be used to study the interaction of hemoglobin with ligands and investigate the role of specific protein regions in its function. medicinescience.orgresearchgate.net MD simulations can be used to explore the conformational stability and binding components in different hemoglobin structures, such as normal and sickle hemoglobin, and to understand their mechanical properties. researchgate.net Statistical mechanical models have also been developed to explain cooperative oxygen binding and allosteric effects in hemoglobin. aip.org
Development and Application of In Vitro and Ex Vivo Research Models for Studying Globin Gene Expression and Hemoglobin Assembly
In vitro and ex vivo research models are essential for studying globin gene expression and hemoglobin assembly, providing systems to investigate the cellular and molecular processes involved. These models can range from cell lines to primary cells and transgenic animal models. mdpi.comashpublications.orgnih.govbiomodels.combiorxiv.org
Ex vivo models using fetal liver cells or peripheral blood CD34+ progenitor cells can be developed to study erythropoiesis and the expression of globin genes, including delta and gamma globin genes. mdpi.comashpublications.org These models can reproduce the globin gene expression patterns observed in vivo and are used for screening molecules that can modulate globin gene expression. mdpi.com Transgenic mouse models, such as those carrying the human beta-globin gene cluster, are also valuable for studying globin gene expression and testing therapeutic strategies aimed at reactivating fetal hemoglobin. nih.govbiorxiv.org In vitro differentiation of hematopoietic stem and progenitor cells can also be used to assess globin gene reactivation. nih.gov These models allow for the investigation of molecular mechanisms underlying hemoglobin disorders and the evaluation of potential therapeutic interventions. ashpublications.orgbiorxiv.org
Comparative and Evolutionary Perspectives of Hemoglobin F Onoda
Phylogenetic Analysis of γ-Globin Gene Variants and Their Distribution
The gamma-globin genes, HBG1 (encoding the Aγ-globin chain) and HBG2 (encoding the Gγ-globin chain), are located within the beta-globin gene cluster on chromosome 11 mayocliniclabs.comnih.govjst.go.jp. This gene cluster is believed to have arisen through a series of gene duplication events from an ancestral globin gene, a process that has occurred multiple times throughout vertebrate evolution nih.govrcsb.orgresearchgate.net. The HBG1 and HBG2 genes themselves are the result of a tandem duplication event that is estimated to have occurred approximately 47 million years ago jst.go.jp. These genes are primarily expressed during fetal development, producing the gamma-globin chains that combine with alpha-globin chains to form fetal hemoglobin (α2γ2) mayocliniclabs.comwikipedia.org.
Phylogenetic analysis of globin gene variants across different species provides insights into the evolutionary history of this gene family and the relationships between different globin genes rcsb.orgresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.org. While specific phylogenetic analyses focusing solely on Hemoglobin F Onoda are not widely detailed, its existence as a gamma-globin variant places it within the evolutionary lineage of the HBG1 and HBG2 genes.
The distribution of gamma-globin gene variants, including those that lead to altered hemoglobin structures like this compound or contribute to conditions like hereditary persistence of fetal hemoglobin (HPFH), varies among populations. The presence of specific variants can be influenced by factors such as genetic drift, migration, and potentially natural selection if the variant confers a selective advantage. This compound was initially identified in a Japanese newborn nih.gov, suggesting its presence within the Japanese population. The prevalence and broader geographical distribution of this specific variant would require targeted population studies.
Comparison of this compound with Other Fetal Hemoglobin Variants: Structural Similarities and Functional Divergences
Normal fetal hemoglobin (HbF) is composed of two alpha (α) subunits and two gamma (γ) subunits (α2γ2) wikipedia.orgderangedphysiology.comtrinitybiotech.com. This contrasts with the predominant adult hemoglobin (HbA), which consists of two alpha and two beta (β) subunits (α2β2) trinitybiotech.com. The primary functional difference between HbF and HbA lies in their oxygen affinity; HbF has a higher affinity for oxygen, which facilitates the transfer of oxygen from the maternal circulation to the fetus across the placenta nih.govwikipedia.orgderangedphysiology.com. This higher affinity is largely attributed to the reduced interaction of HbF with 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) compared to HbA, a difference stemming from amino acid variations between the gamma and beta chains in the 2,3-BPG binding site nih.govwikipedia.orgderangedphysiology.com.
This compound is a structural variant of HbF, meaning it differs from the typical HbF (composed of Gγ and Aγ chains) by a specific alteration in the amino acid sequence of the gamma-globin chain nih.gov. Specifically, this compound is designated as alpha 2 G gamma 2(146)(HC3)His----Tyr nih.gov. This indicates a substitution of a Histidine residue with a Tyrosine residue at the 146th position (corresponding to position HC3 in the helical structure) of the gamma-globin chain nih.gov.
Comparing this compound to other fetal hemoglobin variants involves examining both structural similarities and functional divergences. Structurally, this compound shares the basic α2γ2 tetrameric structure of normal HbF. However, the His->Tyr substitution at position 146 in the gamma chain represents a structural divergence. Other known gamma-globin variants may involve different amino acid substitutions or deletions at various positions within the gamma chain, or they might be regulatory variants affecting gamma-globin gene expression levels (as seen in HPFH) mayocliniclabs.comsynnovis.co.uknews-medical.netnih.gov.
The table below summarizes the key structural difference between this compound and normal HbF, and the general difference between HbF and HbA:
| Hemoglobin Type | Subunit Composition | Key Structural Difference(s) |
| Hemoglobin A (Adult) | α2β2 | Beta (β) chains |
| Hemoglobin F (Fetal) | α2γ2 | Gamma (γ) chains instead of beta (β); Heterogeneous (Gγ, Aγ) |
| This compound | α2γ2 | Gamma (γ) chains with His->Tyr substitution at position 146 |
Evolutionary Implications of Specific Amino Acid Substitutions and their Persistence in this compound
The presence and persistence of specific amino acid substitutions in globin chains, such as the His->Tyr substitution in this compound, have evolutionary implications. Amino acid changes can arise through mutations in the globin genes nih.govtrinitybiotech.com. The fate of these mutations within a population is subject to evolutionary forces, including genetic drift and natural selection.
The persistence of a specific hemoglobin variant suggests that it is either selectively neutral or confers a selective advantage in certain environments or genetic contexts. In the case of fetal hemoglobin variants, their persistence into adulthood, as seen in HPFH, can have significant clinical implications, particularly in individuals with beta-thalassemia or sickle cell disease. Elevated levels of HbF can ameliorate the severity of these conditions by compensating for the deficiency or dysfunction of adult hemoglobin mayocliniclabs.comwikipedia.orgsynnovis.co.uknews-medical.netbloodresearch.or.krresearchgate.net. This provides a strong selective pressure for the maintenance of genetic determinants that lead to increased HbF production in populations where these hemoglobinopathies are prevalent.
For a specific structural variant like this compound, the evolutionary implications of the His->Tyr substitution at position 146 are less clear without detailed functional studies. If this substitution alters the stability, oxygen binding, or other properties of HbF in a way that is advantageous, even subtly, it could contribute to its persistence in a population. Alternatively, if the substitution is largely neutral in its effects, its frequency in a population would be primarily influenced by genetic drift.
The study of globin gene evolution reveals that gene duplication and subsequent divergence through amino acid substitutions have been key mechanisms in the evolution of hemoglobins (B146990) with specialized functions, such as the high oxygen affinity of fetal hemoglobin adapted for the intrauterine environment nih.govrcsb.org. Specific amino acid changes at critical positions can significantly alter protein function biorxiv.orgmdpi.com. The persistence of certain variants in populations can highlight instances of local adaptation or genetic hitchhiking.
The identification of this compound in a Japanese newborn nih.gov underscores the ongoing discovery of novel hemoglobin variants and the genetic diversity within human populations. Further research into the functional properties and population genetics of this compound would be necessary to fully understand the evolutionary implications of this specific amino acid substitution and its persistence.
Future Directions in Hemoglobin F Onoda Research
Elucidation of Comprehensive Molecular and Cellular Networks Influencing Hemoglobin F Onoda Phenotypes
Furthermore, understanding the cellular consequences of this variant is paramount. Research should focus on whether the presence of this compound affects erythropoiesis, red blood cell morphology, and lifespan. Investigating the interaction of this compound with other cellular components and its potential influence on signaling pathways within erythroid precursor cells will be crucial to understanding its complete phenotypic effect.
Development of Advanced Methodologies for Real-Time Mechanistic Probing of this compound Dynamics
Advancements in analytical techniques will be instrumental in studying the dynamics of this compound in real-time. Techniques such as cryo-electron microscopy could provide high-resolution structural insights into the variant hemoglobin. Moreover, the application of microfluidic devices coupled with spectroscopic methods could allow for the real-time analysis of its oxygen binding and dissociation kinetics under physiological conditions. snpedia.com The development of patient-derived cellular models, such as induced pluripotent stem cells (iPSCs) differentiated into erythroid lineages, would offer a powerful platform for the dynamic tracking of this compound expression and its effects on cellular processes.
Exploration of Novel Modulators of γ-Globin Gene Expression as Research Tools to Study this compound Production
The study of this compound can be enhanced by the exploration of novel modulators of γ-globin gene expression. While not directly targeting the Onoda mutation itself, these modulators can serve as powerful research tools. By manipulating the expression of the γ-globin gene, researchers can study the dose-dependent effects of this compound within the cellular environment.
This could involve the use of small molecules known to induce HbF expression or gene-editing technologies like CRISPR/Cas9 to precisely control the expression of the Gγ-globin gene carrying the Onoda mutation. Such studies would provide invaluable insights into the threshold levels of this variant that may lead to observable phenotypic changes.
Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology
A holistic understanding of this compound biology will necessitate the integration of multi-omics data. This comprehensive approach would involve genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the molecular landscape in individuals expressing this variant.
Q & A
Q. What structural and functional characteristics distinguish hemoglobin F Onoda from wild-type fetal hemoglobin (HbF)?
this compound (Hb F Onoda) is a genetic variant of fetal hemoglobin caused by a missense mutation (HIS146TYR) in the HBG2 gene, altering the β-globin subunit . Structurally, the substitution of histidine with tyrosine at position 146 may disrupt hydrogen bonding in the heme pocket, potentially altering oxygen affinity. Methodologically, comparative studies using X-ray crystallography or nuclear magnetic resonance (NMR) can elucidate structural changes, while oxygen equilibrium curves and spectrophotometric assays (e.g., CO-oximetry) quantify functional impacts .
Q. How can researchers reliably detect this compound in clinical or experimental samples?
Detection requires a combination of high-performance liquid chromatography (HPLC) for protein separation, capillary electrophoresis for variant differentiation, and DNA sequencing (e.g., Sanger or next-gen sequencing) to confirm the HBG2 mutation . For large-scale screening, allele-specific PCR primers targeting the HIS146TYR mutation can improve efficiency. Cross-validation with mass spectrometry ensures specificity .
Q. What is the clinical significance of this compound in neonatal screening or hemoglobinopathy studies?
Hb F Onoda’s persistence beyond infancy may influence conditions like sickle cell disease or β-thalassemia, where elevated HbF levels ameliorate symptoms. Researchers should design cohort studies comparing hematological parameters (e.g., hemoglobin concentration, red cell indices) between carriers and non-carriers, using multivariable regression to control for confounders like age and coexisting mutations .
Advanced Research Questions
Q. How can conflicting data on this compound’s oxygen-binding properties be resolved experimentally?
Discrepancies in oxygen affinity reports may arise from methodological differences (e.g., pH, temperature, or cofactor concentrations). To address this, standardize experimental conditions using protocols from the International Council for Standardization in Haematology (ICSH). Parallel assays with wild-type HbF under identical conditions, coupled with meta-analyses of published data, can identify systemic biases .
Q. What experimental designs are optimal for studying the genetic regulation of this compound expression?
CRISPR-Cas9-edited cell lines (e.g., erythroid progenitors) carrying the HBG2 mutation enable in vitro analysis of transcriptional regulation. Pair this with chromatin immunoprecipitation (ChIP) to assess transcription factor binding (e.g., BCL11A) at the HBG2 promoter. For in vivo relevance, use transgenic mouse models expressing the human HBG2 variant, monitoring HbF levels via flow cytometry .
Q. How does this compound interact with pharmacological inducers of fetal hemoglobin (e.g., hydroxyurea)?
Design dose-response experiments using primary erythroid cultures treated with hydroxyurea or histone deacetylase inhibitors. Measure Hb F Onoda expression via qRT-PCR (for mRNA) and Western blot (for protein). Compare results to wild-type HbF to identify mutation-specific synergies or resistance mechanisms. Include proteomic profiling to uncover downstream signaling pathways affected by the mutation .
Methodological and Analytical Challenges
Q. What statistical approaches are recommended for analyzing small-sample studies on rare hemoglobin variants like Hb F Onoda?
For underpowered cohorts, employ Bayesian hierarchical models to pool data across studies while accounting for heterogeneity. Bootstrap resampling can estimate confidence intervals for rare variants. Sensitivity analyses (e.g., Monte Carlo simulations) validate robustness against outliers .
Q. How can researchers address ethical challenges in longitudinal studies of Hb F Onoda carriers?
Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility: Partner with international consortia to aggregate data from rare cases.
- Ethical: Obtain informed consent for genetic testing and data sharing, adhering to GDPR or HIPAA standards.
- Relevance: Prioritize research questions that clarify Hb F Onoda’s role in therapeutic contexts (e.g., gene editing for hemoglobinopathies) .
Q. What strategies mitigate technical variability in functional assays for hemoglobin variants?
Implement internal controls (e.g., spiked wild-type HbF in samples) and calibrate instruments daily. Use tandem mass spectrometry for peptide validation and blinded analysis to reduce observer bias. Collaborative ring trials across labs can standardize protocols .
Data Interpretation and Reporting
Q. How should researchers contextualize Hb F Onoda findings within broader hemoglobin research?
Q. What are common pitfalls in publishing studies on rare hemoglobin variants, and how can they be avoided?
- Pitfall 1: Overgeneralizing findings from limited samples.
Solution: Use cautionary language (e.g., “preliminary evidence suggests”) and recommend replication. - Pitfall 2: Incomplete method descriptions for variant detection.
Solution: Provide detailed SOPs in supplementary materials, referencing ICSH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
